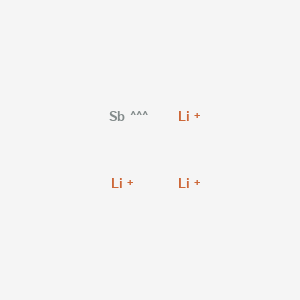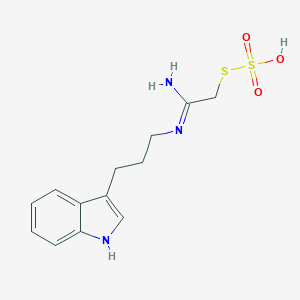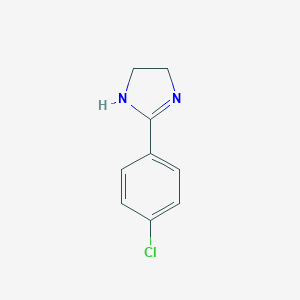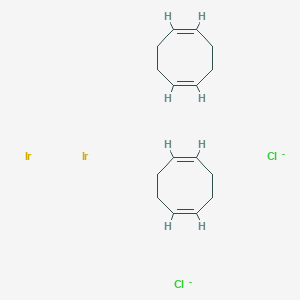
Lithium antimonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium antimonide is an intermetallic compound with the chemical formula Li₃Sb. It is known for its unique properties and potential applications in various fields, particularly in energy storage and electronic devices. The compound is characterized by its blue-gray color and is highly reactive, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium antimonide can be synthesized through several methods. One common approach involves the reaction of lithium with antimony in anhydrous liquid ammonia. The process begins with the preparation of a suspension of freshly powdered antimony in anhydrous liquid ammonia. A solution of lithium in dried liquid ammonia is then added to the suspension in small portions. The reaction initiates upon shaking, and its completion is indicated by the appearance of a blue color in the supernatant fluid, due to a slight excess of lithium. The ammonia is then boiled out, and the last traces are removed by vacuum, resulting in the formation of this compound powder .
Industrial Production Methods: In industrial settings, this compound can be produced by heating a mixture of lithium and antimony at high temperatures. The mixture is typically heated in a thick-walled iron crucible with a welded-on lid to prevent oxidation. The heating process is carried out at temperatures between 1150°C and 1300°C, followed by quenching under an inert atmosphere such as argon .
Chemical Reactions Analysis
Types of Reactions: Lithium antimonide undergoes various chemical reactions, including oxidation, reduction, and intercalation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of lithium oxide and antimony oxide.
Reduction: The compound can be reduced by strong reducing agents, although this is less common due to its already reduced state.
Intercalation: this compound is known for its ability to intercalate with other metals, such as silver and magnesium, forming compounds like Li₂AgSb and LiMgSb.
Major Products Formed:
Oxidation Products: Lithium oxide (Li₂O) and antimony oxide (Sb₂O₃).
Intercalation Products: Compounds such as Li₂AgSb and LiMgSb.
Scientific Research Applications
Lithium antimonide has several scientific research applications, particularly in the field of energy storage. It is used as an anode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable operating voltage . The compound’s unique puckered layer structure allows for high conductivity and reactivity with lithium and sodium ions, making it a promising candidate for high-performance batteries .
Its ability to form intermetallic compounds with other metals opens up possibilities for the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of lithium antimonide in energy storage applications involves the intercalation and deintercalation of lithium ions. During the charging process, lithium ions are inserted into the antimonide structure, forming compounds such as Li₃Sb. This process is reversible, allowing the lithium ions to be extracted during discharge, thereby generating electrical energy .
At the molecular level, the intercalation of lithium ions leads to changes in the electronic and bonding properties of the antimonide. The covalent bonds in the parent phases of antimony are transformed into ionic bonds in the intercalated phases, enhancing the compound’s conductivity and stability .
Comparison with Similar Compounds
Lithium Bismuthide (Li₃Bi): Similar to lithium antimonide, lithium bismuthide is used as an anode material in batteries. it has a lower theoretical capacity compared to this compound.
Lithium Arsenide (Li₃As): Lithium arsenide also exhibits intercalation properties, but it is less stable and more toxic than this compound.
Uniqueness of this compound: this compound stands out due to its high theoretical capacity, suitable operating voltage, and unique puckered layer structure, which allows for high conductivity and reactivity with lithium and sodium ions. These properties make it a promising candidate for high-performance energy storage applications .
Properties
InChI |
InChI=1S/3Li.Sb/q3*+1; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJURNQAPERJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li3Sb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12057-30-6 |
Source


|
| Record name | Antimony, compd. with lithium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with lithium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)











